molecular formula C17H16ClN3OS B2413177 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide CAS No. 392326-66-8

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide

Cat. No.: B2413177
CAS No.: 392326-66-8
M. Wt: 345.85
InChI Key: MZPSRLRMUYJZBT-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one” is a chemical compound with the formula C8H6ClNOS and a molecular weight of 199.66 . It’s available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one” is represented by the formula C8H6ClNOS .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 199.66 . More detailed physical and chemical properties were not available in the sources I found.

Mechanism of Action

Target of Action

The primary target of this compound is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein responsible for inhibiting apoptosis (programmed cell death) and promoting DNA damage repair . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .

Mode of Action

The compound enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1 . This prompts a conspicuous apoptotic response, leading to cell death . The compound also downregulates the DNA damage repair proteins RAD51 and BRCA2 .

Biochemical Pathways

The compound affects the apoptosis and DNA repair pathways . By downregulating Mcl-1, it impairs the progression of apoptosis and promotes DNA damage . It also inhibits the formation of RAD51 foci, a critical step and functional biomarker in homologous recombination .

Pharmacokinetics

The compound’s ability to enter cancer cells effectively suggests good cellular absorption .

Result of Action

The compound exhibits high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . It causes DNA damage and prompts a conspicuous apoptotic response, leading to cell death .

Action Environment

The compound’s action can be influenced by environmental factors such as solvent polarity . For instance, the degree of charge transfer gradually increases with an increase in solvent polarity . Also, the excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-20(2)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)23-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPSRLRMUYJZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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